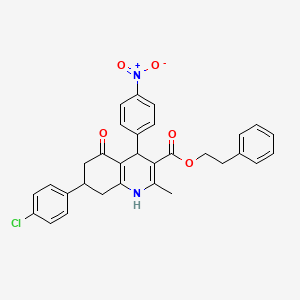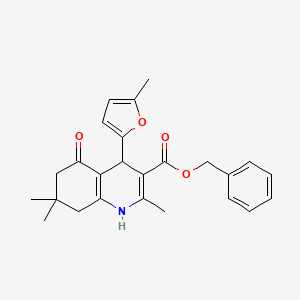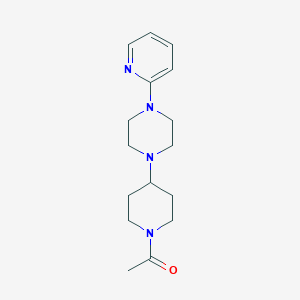![molecular formula C17H17ClO4 B5144941 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CPMEB, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of aldehydes and is known for its unique chemical structure. The purpose of
Mecanismo De Acción
The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cancer, and fibrosis. 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been reported to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been shown to inhibit the TGF-β pathway, which is a key pathway involved in fibrosis. In addition, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to activate the Nrf2 pathway, which is a key pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce cell death and inhibit cell proliferation. In fibroblasts, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit collagen production and reduce fibrosis. In immune cells, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to modulate cytokine production and reduce inflammation. In animal models of diseases, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to reduce fibrosis, inflammation, and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cells and tissues. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret its effects in different cell types and animal models.
Direcciones Futuras
There are several future directions for 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in different animal models of diseases and explore its potential therapeutic applications. Additionally, there is a need to develop more water-soluble derivatives of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde that can be used in a wider range of experiments. Finally, there is a need for more studies on the safety and toxicity of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde in humans, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. Its unique chemical structure and anti-inflammatory, anti-cancer, and anti-fibrotic properties make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and potential clinical applications, the future directions for 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde research are promising.
Métodos De Síntesis
The synthesis of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde involves the condensation of 3-methoxybenzaldehyde and 2-chlorophenyl-3-chloropropene in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to yield 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde. This synthesis method has been reported in the literature and has been used by researchers to obtain 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde for their experiments.
Aplicaciones Científicas De Investigación
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been studied in vitro and in vivo for its effects on different cell types, including cancer cells, fibroblasts, and immune cells. 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been tested in animal models of diseases, such as lung fibrosis, liver fibrosis, and cancer.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYSVLZODYURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)


![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)


